N-Methyl-2,4,6-trinitroaniline (Tetryl): A Technical Overview of its Chemical Properties
N-Methyl-2,4,6-trinitroaniline (Tetryl): A Technical Overview of its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, is a powerful secondary explosive that has seen extensive use in military applications. This technical guide provides a comprehensive overview of its core chemical properties, including detailed experimental methodologies and data presented for clarity and comparative analysis.
Core Chemical and Physical Properties
Tetryl is a yellow crystalline solid at room temperature.[1] It is odorless, though some manufactured forms may have a slight odor due to impurities.[1] The compound is practically insoluble in water but shows solubility in organic solvents such as acetone, benzene, alcohol, and ether.[1][2]
| Property | Value | References |
| Molecular Formula | C₇H₅N₅O₈ | [2] |
| Molecular Weight | 287.14 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 129.5 °C (265.1 °F; 402.6 K) | [2] |
| Boiling Point | 187 °C (369 °F; 460 K) (decomposes) | [2] |
| Density | 1.73 g/cm³ | [2] |
| Detonation Velocity | 7,570 m/s | [4] |
| Solubility in Water | Virtually insoluble | [2] |
| Solubility in Acetone | Soluble | [2] |
| Solubility in Benzene | Soluble | [2] |
Experimental Protocols
Synthesis of N-Methyl-2,4,6-trinitroaniline (Tetryl)
Two primary methods have been historically employed for the synthesis of Tetryl.
Method 1: Nitration of Dimethylaniline
This classic method involves the slow addition of dimethylaniline to a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1][5]
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Reaction Scheme:
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Detailed Methodology:
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Dimethylaniline is dissolved in an excess of concentrated sulfuric acid at a temperature maintained between 20-30 °C to form dimethylaniline sulfate. [2] 2. This solution is then nitrated using a mixture of nitric acid and sulfuric acid. [2] 3. The reaction mixture is carefully controlled to prevent runaway reactions.
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The crude Tetryl precipitates out of the solution and is collected by filtration. [2] 5. The crude product is washed with water to remove excess acid. [2] 6. For purification, the crude Tetryl is dissolved in acetone, and the solvent is then evaporated to yield the purified product, which is collected by filtration. [2] Method 2: From Dinitrochlorobenzene and Methylamine
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A more economical route involves the reaction of 2,4-dinitrochlorobenzene with methylamine, followed by nitration. [1]
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Reaction Scheme:
Synthesis of Tetryl from Dinitrochlorobenzene. -
Detailed Methodology:
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The analysis of Tetryl, particularly in environmental samples, is often performed using High-Performance Liquid Chromatography (HPLC) with UV detection, as outlined in EPA Method 8330B. [6][7]
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Experimental Workflow:
Workflow for the HPLC Analysis of Tetryl. -
Detailed Methodology:
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Sample Preparation:
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Water Samples: For low concentrations, solid-phase extraction (SPE) is the preferred method. [6]For higher concentrations, direct injection after filtration may be possible. [7]Aqueous samples expected to contain Tetryl should be diluted with acetonitrile and acidified to a pH < 3 prior to filtration. [6] * Soil and Sediment Samples: Extraction is typically performed using acetonitrile in an ultrasonic bath. [7] 2. Chromatographic Conditions:
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Column: A C18 column is commonly used. [8] * Mobile Phase: A mixture of methanol and water is a typical mobile phase. [9] * Detector: A UV detector set at an appropriate wavelength is used for detection. [7] 3. Analysis: It is important to note that Tetryl can decompose in methanol/water solutions and with heat. [6]Therefore, samples should not be exposed to high temperatures. [6]Degradation products of Tetryl may interfere with the analysis of other explosives like 2,4,6-TNT, necessitating the use of peak heights rather than peak areas for quantification when Tetryl is present in significant concentrations. [6]
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Chemical Stability and Decomposition
Tetryl is a sensitive secondary high explosive, meaning it is more easily detonated than primary explosives like TNT but less sensitive than primary explosives. [2]It is sensitive to friction, shock, and spark. [2]When heated, it first melts and then decomposes and explodes. [2] Studies on the thermal decomposition of Tetryl have shown that the initial step involves the rupture of the N-NO₂ bond. The primary decomposition products in the initial stage are nitrogen dioxide (NO₂) and picric acid. The activation energy for this initial decomposition process has been determined to be 177 kJ/mol.
Environmental Fate
Tetryl is considered one of the more toxic ordnance compounds, but it is also highly degradable. [2]This suggests that it is likely to be short-lived in the environment in areas not subject to chronic contamination. [2]Tetryl decomposes rapidly in methanol/water solutions and when exposed to heat.
References
- 1. Tetryl - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Tetryl - Sciencemadness Wiki [sciencemadness.org]
- 6. epa.gov [epa.gov]
- 7. NEMI Method Summary - 8330B [nemi.gov]
- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
